4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone
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Overview
Description
4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone is a complex organic compound that features a combination of piperazine, indazole, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole moiety, such as 1H-indazole-3-carboxylic acid, share similar structural features and biological activities.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as 1-(4-methylpiperazin-1-yl)ethanone, exhibit similar pharmacological properties.
Pyrrolidinone Derivatives: Compounds containing the pyrrolidinone moiety, such as 2-pyrrolidinone, have comparable chemical reactivity and applications.
Uniqueness
4-[(4-acetylpiperazino)carbonyl]-1-(1H-indazol-3-yl)-2-pyrrolidinone is unique due to its combination of three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(4-acetylpiperazine-1-carbonyl)-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H21N5O3/c1-12(24)21-6-8-22(9-7-21)18(26)13-10-16(25)23(11-13)17-14-4-2-3-5-15(14)19-20-17/h2-5,13H,6-11H2,1H3,(H,19,20) |
InChI Key |
HCARBEKWFPADIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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